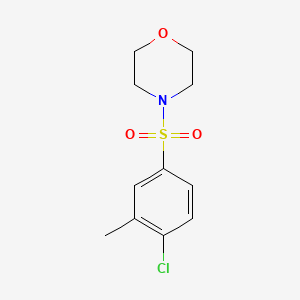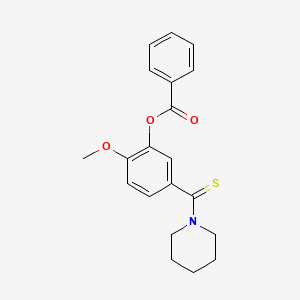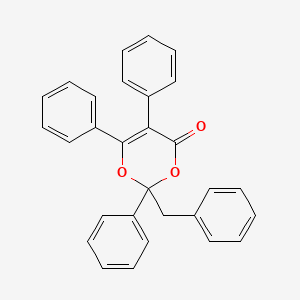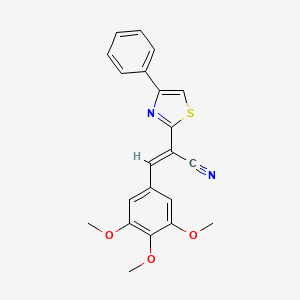
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is a chemical compound that features a morpholine ring substituted with a 4-chloro-3-methyl-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine typically involves the reaction of morpholine with 4-chloro-3-methyl-benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the chlorine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Products with the sulfonyl group converted to sulfonic acid or its salts.
Scientific Research Applications
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-benzenesulfonyl chloride
- 4-Chloro-3-methyl-benzenesulfonamide
- 4-Chloro-3-methyl-benzenesulfonic acid
Uniqueness
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
HMLCJTHMIOGMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11520512.png)
![2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)

![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11520533.png)
![N-(4-fluorophenyl)-4-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11520536.png)
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520539.png)


![6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11520556.png)

![(5E)-3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520559.png)
![2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11520560.png)
![3-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11520562.png)
![2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B11520576.png)
